molecular formula C16H19N3OS B12056704 N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide

N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide

Katalognummer: B12056704
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: WJFAGJFSOHNASY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group and a dimethylpyrimidinylthio group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 4,6-dimethyl-2-pyrimidinethiol as the primary starting materials.

    Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with chloroacetyl chloride to form an intermediate, N-(2,4-dimethylphenyl)chloroacetamide.

    Thioether Formation: The intermediate is then reacted with 4,6-dimethyl-2-pyrimidinethiol in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

  • The presence of both the dimethylphenyl and dimethylpyrimidinylthio groups in the same molecule makes this compound unique. This dual functionality can lead to diverse chemical reactivity and potential applications.

Eigenschaften

Molekularformel

C16H19N3OS

Molekulargewicht

301.4 g/mol

IUPAC-Name

N-(2,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H19N3OS/c1-10-5-6-14(11(2)7-10)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20)

InChI-Schlüssel

WJFAGJFSOHNASY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.